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Compound of Interest

2-Methoxy-6-methyl-3-
Compound Name:
nitropyridine

Cat. No.: B049633

Introduction: Understanding the Molecule

2-Methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative characterized by a
central pyridine ring functionalized with a methoxy group at the 2-position, a nitro group at the
3-position, and a methyl group at the 6-position. As a functionalized heterocycle, it serves
primarily as a key intermediate and building block in organic synthesis, particularly within the
domain of pharmaceutical and agrochemical research.[1][2][3] The precise arrangement of its
electron-donating (methoxy, methyl) and electron-withdrawing (nitro, pyridine nitrogen) groups
dictates its reactivity and, critically, its physical properties, including solubility.

A thorough understanding of the solubility profile of 2-Methoxy-6-methyl-3-nitropyridine is
paramount for researchers. It directly influences critical process parameters such as reaction
solvent selection, purification strategies (e.g., crystallization and chromatography), formulation
development, and the design of subsequent synthetic steps. This guide provides a detailed
analysis of its predicted solubility, a robust experimental protocol for its quantitative
determination, and essential safety considerations.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical characteristics.
The properties for 2-Methoxy-6-methyl-3-nitropyridine are summarized below.
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Property Value Source

2-Methoxy-6-methyl-3-
IUPAC Name ) . [4]
nitropyridine

6-Methoxy-5-nitropicoline, 2-
Synonyms _ o [516]1[7]
Methoxy-3-nitro-6-picoline

CAS Number 112163-03-8 [6]
Molecular Formula C7HsN20s3 [4]
Molecular Weight 168.15 g/mol [4]18]

Yellow crystalline powder

Appearance (predicted based on related [9][10]
compounds)
XLogP3 (Predicted) 1.4 [4]

Note: XLogP3 is a computed octanol/water partition coefficient, which suggests a moderate
degree of lipophilicity.

Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for 2-Methoxy-6-methyl-3-nitropyridine is not
extensively published, a reliable qualitative assessment can be derived from its molecular
structure based on the fundamental principle of "like dissolves like".[11]

The molecule possesses a combination of polar and non-polar features:

e Polar Features: The nitro group (highly polar), the pyridine nitrogen, and the ether linkage of
the methoxy group contribute to polarity and can act as hydrogen bond acceptors.

e Non-Polar Features: The aromatic pyridine ring and the methyl group introduce non-polar,
hydrophobic character.

This duality suggests that the compound will exhibit a range of solubilities across different
solvent classes. Related nitropyridine compounds are often described as having low or
negligible solubility in water.[9][12][13]
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Solvent Class

Representative ] - ]
Predicted Solubility Rationale

Solvents
Solubility in hexane is
expected to be very
low. The aromatic ring
Non-Polar Aprotic Hexane, Toluene Low to Moderate may afford moderate

solubility in toluene
through 1t-11 stacking

interactions.

- The molecule's polar
Acetone, Acetonitrile

roups can engage in
(ACN), group gag

] ) dipole-dipole
Polar Aprotic Tetrahydrofuran Moderate to High ) ) )
interactions with these
(THF), Ethyl Acetate )
solvents, leading to
(EtOAC) )
good solvation.
Solubility in water is
predicted to be poor
due to the dominant
hydrophobic character
of the substituted ring.
] It is expected to be
] Water, Methanol, Low (Water), High ) ]
Polar Protic readily soluble in
Ethanol (Alcohols)

alcohols like methanol
and ethanol, which
can engage in
hydrogen bonding
with the molecule's

heteroatoms.

Highly Polar Aprotic

These solvents are

) ] excellent at solvating
Dimethyl Sulfoxide .
a wide range of

(DMSO0), _ .
) ) High organic molecules,
Dimethylformamide _ _ _
including those with
(DMF)

moderate polarity and

crystalline structures.
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Experimental Protocol: Thermodynamic Solubility
Determination

For drug development and process chemistry, a precise and reproducible solubility value is
required. The Shake-Flask Method is the gold-standard technique for determining
thermodynamic equilibrium solubility and is highly recommended.[14][15] This method ensures
that the solution has reached its maximum saturation point under controlled conditions,
providing a true measure of solubility.[14]

Causality and Self-Validation in the Shake-Flask Method

The trustworthiness of this protocol is rooted in its core principles. By adding a clear excess of
the solid, we create a system that is guaranteed to reach saturation.[14] The extended
equilibration period at a constant temperature is not arbitrary; it is the necessary time for the
dissolution and crystallization rates to become equal, defining thermodynamic equilibrium.[16]
The final quantification of the supernatant provides a direct measurement of the compound's
concentration at this equilibrium point.

Step-by-Step Methodology

o Preparation of Stock: Prepare a set of calibration standards of 2-Methoxy-6-methyl-3-
nitropyridine in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

o Sample Preparation: To a series of glass vials, add a pre-weighed excess amount of 2-
Methoxy-6-methyl-3-nitropyridine (e.g., 5-10 mg). The exact amount is not critical, as long
as undissolved solid remains at the end of the experiment.

e Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.

o Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a
temperature-controlled incubator (e.g., 25 °C). Agitate the vials for a minimum of 24 hours to
ensure equilibrium is reached.[16] For crystalline compounds, 48-72 hours may be
necessary.

» Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed
at the same temperature for 1-2 hours to allow the excess solid to sediment. For optimal
results, centrifuge the vials to pellet all undissolved material.
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» Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant, taking
care not to disturb the solid pellet. Immediately filter the aliquot through a 0.45 um syringe
filter (e.g., PTFE or PVDF) into a clean vial. Dilute the filtrate with a suitable mobile phase to
a concentration that falls within the range of the HPLC calibration curve.

e Quantification: Analyze the diluted samples via a validated HPLC-UV method. The
concentration of pyridine derivatives is commonly determined using this technique.[17][18]
[19] Calculate the original concentration in the saturated solution by accounting for the
dilution factor.

Diagram of the Shake-Flask Experimental Workflow
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Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.
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Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxy-6-methyl-3-nitropyridine is not
widely available, data from closely related nitropyridine and substituted pyridine compounds
should be used to inform handling procedures.

o Potential Hazards: Based on analogous structures, this compound should be handled as if it
is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[20][21][22] It
may also cause respiratory tract irritation.[21]

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory
coat.[22]

o Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.[23][24] Avoid contact with skin and eyes. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Researchers must consult a comprehensive, up-to-date SDS for this specific compound if one
becomes available and perform their own risk assessment before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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